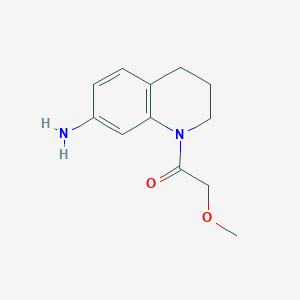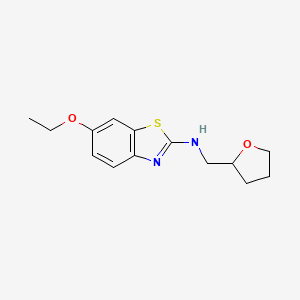
(4-(N-Cyclohexylsulfamoyl)phenyl)boronsäure
Übersicht
Beschreibung
“(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H18BNO4S . Boronic acids are considered Lewis acids and are commonly studied in organic chemistry . They have unique physicochemical and electronic characteristics .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular weight of “(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid” is 283.16 g/mol . It has a topological polar surface area of 95 Ų .
Chemical Reactions Analysis
Boronic acids are considered Lewis acids . They have a pKa value of 4–10 , which means they can participate in acid-base reactions. They can also undergo complexation reactions, especially in protic media .
Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are also considered bioisosteres of carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Glukoseüberwachung
Boronsäurederivate bieten einen reversiblen und kovalenten Bindungsmechanismus für die Glukoseerkennung, der eine kontinuierliche Glukoseüberwachung und eine reaktionsfähige Insulinabgabe ermöglicht .
Sensoranwendungen
Die Wechselwirkungen von Boronsäuren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen führen zu ihrer Verwendung in verschiedenen Sensoranwendungen .
Enzyminhibition
Boronsäuren sind als Inhibitoren verschiedener Enzyme wirksam. Sie wurden für die selektive Inhibition von Proteasen untersucht, die in Mitochondrien vorhanden sind, wie z. B. humanes ClpXP .
Medizinische Chemie
Boronsäuren und ihre Derivate werden in der medizinischen Chemie zur Behandlung von Krankheiten wie Sarkom, Lymphom, AIDS-assoziiertem Kaposi-Sarkom, Ovarialepithelkrebs, akuter myeloischer Leukämie, multiplem Myelom, Lupusnephritis und HIV eingesetzt .
Kreuzkupplungsreaktionen
Borinsäuren und ihre Chelatderivate werden in Kreuzkupplungsreaktionen eingesetzt, die grundlegend für die Herstellung komplexer organischer Verbindungen sind .
Katalyse
Diese Verbindungen werden auch in der Katalyse eingesetzt, da sie einzigartige Eigenschaften besitzen, die chemische Reaktionen erleichtern .
Polymer- oder Optoelektronikmaterialien
Borinsäurederivate finden Anwendungen bei der Entwicklung von Polymer- oder Optoelektronikmaterialien aufgrund ihrer strukturellen Vielseitigkeit .
Krebsbehandlung
Einige Boronsäurederivate wurden als Antikrebsmittel kommerzialisiert, was ihre Bedeutung in der Chemotherapie unterstreicht .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with cis-diols , which are found in various biological molecules.
Mode of Action
The (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, like other boronic acids, is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the formation of a carbon-carbon bond, which is a crucial step in many organic synthesis processes . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic groups, which are formally nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
The (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, as a boronic acid, plays a significant role in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key biochemical pathway in organic synthesis, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of this compound would depend on the particular organic compounds that are synthesized.
Action Environment
The action, efficacy, and stability of (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, in which this compound is involved, requires specific reaction conditions . These include the presence of a palladium catalyst and suitable reaction partners . The reaction is also influenced by the pH and temperature of the environment .
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
[4-(cyclohexylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h6-9,11,14-16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWYVMPPDKSUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657214 | |
| Record name | [4-(Cyclohexylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-66-7 | |
| Record name | B-[4-[(Cyclohexylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyclohexylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)
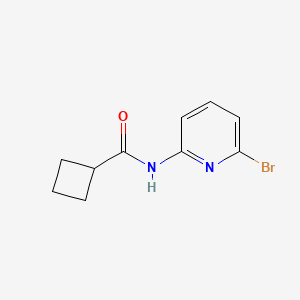


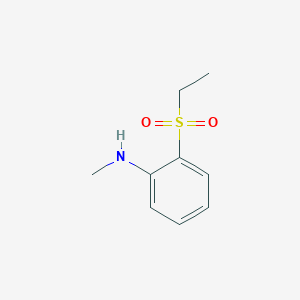

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
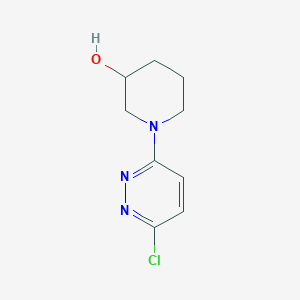
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)
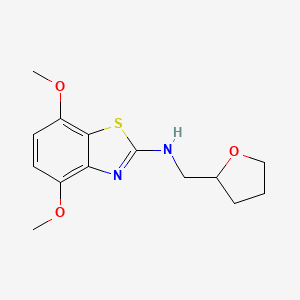
![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)
